molecular formula C12H17N3O5 B13588149 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid

6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid

Cat. No.: B13588149
M. Wt: 283.28 g/mol
InChI Key: GRVARIWDNLPYFW-UHFFFAOYSA-N
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Description

6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique pyrazolo[3,2-b][1,3]oxazine core structure, which is often explored for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,2-b][1,3]oxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,2-b][1,3]oxazine ring system.

    Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is introduced to protect the amino functionality during subsequent reactions. This is typically achieved using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert specific functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is explored for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid
  • 2-amino-6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid

Uniqueness

6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid is unique due to its specific pyrazolo[3,2-b][1,3]oxazine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H17N3O5

Molecular Weight

283.28 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

InChI

InChI=1S/C12H17N3O5/c1-12(2,3)20-11(18)14-7-5-15-9(19-6-7)8(4-13-15)10(16)17/h4,7H,5-6H2,1-3H3,(H,14,18)(H,16,17)

InChI Key

GRVARIWDNLPYFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN2C(=C(C=N2)C(=O)O)OC1

Origin of Product

United States

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